molecular formula C18H32O4 B3194234 6-Acetoxy-5-hexadecanolide CAS No. 81792-36-1

6-Acetoxy-5-hexadecanolide

Cat. No. B3194234
CAS RN: 81792-36-1
M. Wt: 312.4 g/mol
InChI Key: SPOXUSGCKOQPRB-UHFFFAOYSA-N
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Description

6-Acetoxy-5-hexadecanolide is an optically active form of the major component of an oviposition attractant pheromone of a mosquito Culex pipiens fatigans . It plays a crucial role in attracting female mosquitoes for oviposition .


Synthesis Analysis

The compound was synthesized enantiospecifically from (+)-(R,R)-diethyl tartrate . The synthesis involved the nucleophilic addition of Grignard reagent in a diastereoface-differentiating process . Three syntheses of 6-Acetoxy-5-hexadecanolide starting from mannitol-derived (3R,4R)-hexa-1,5-diene-3,4-diol were described .


Molecular Structure Analysis

The 3D structure of an odorant protein from Culex quinquefasciatus mosquito (CquiOBP1) in complex with 6-Acetoxy-5-hexadecanolide has been determined .


Chemical Reactions Analysis

The major component of the mosquito oviposition attractant pheromone and their threo-isomers were synthesized from isopropylidene-d-glyceraldehyde and isopropylidene-L-glyceraldehyde . The synthesis involved the nucleophilic addition of Grignard reagent .

Scientific Research Applications

Mosquito Oviposition Attractant

6-Acetoxy-5-hexadecanolide is primarily recognized for its role in mosquito biology, specifically as an oviposition attractant pheromone. It has been shown to significantly attract mosquitoes for oviposition (egg-laying), with particular effectiveness in species like Culex pipiens fatigans and Culex quinquefasciatus. This pheromone is released from egg apical droplets, and its synthetic analogs have been shown to attract oviposition up to four times more than controls. Its effectiveness is attributed to specific enantiomers, notably the (−)-(5R,6S)- enantiomer (Laurence et al., 1985), (Hwang et al., 1987).

Synthesis and Biological Activity of Analogues

Several studies have focused on the synthesis of 6-Acetoxy-5-hexadecanolide and its analogs. For example, the synthesis of both the natural mosquito oviposition pheromone and its unnatural threo-isomer has been achieved through diastereodivergent methods, demonstrating the versatility in producing these compounds for research and potential practical applications (Hurem & Dudding, 2014). Moreover, a study by Dawson et al. (1990) highlighted the synthesis of a highly fluorinated analog of 6-Acetoxy-5-hexadecanolide, which retained high biological activity, indicating the potential for creating effective synthetic variants for research and application purposes (Dawson et al., 1990).

Mechanism of Action

6-Acetoxy-5-hexadecanolide acts as an oviposition attractant pheromone for mosquitoes, particularly Culex pipiens fatigans . It is the major component of the oviposition attractant pheromone from the apical droplet of eggs of the mosquito .

Safety and Hazards

For safety and hazards related to 6-Acetoxy-5-hexadecanolide, it’s recommended to refer to its Material Safety Data Sheet (MSDS). You can find this information from reliable sources like the one provided by Echemi and Guidechem .

properties

IUPAC Name

1-(6-oxooxan-2-yl)undecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O4/c1-3-4-5-6-7-8-9-10-12-16(21-15(2)19)17-13-11-14-18(20)22-17/h16-17H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOXUSGCKOQPRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C1CCCC(=O)O1)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetoxy-5-hexadecanolide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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